5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one
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Overview
Description
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one is a heterocyclic compound that features a fused ring system containing both thiazole and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-haloketones or α-haloesters in the presence of a base, leading to the formation of the thiazolo[4,5-b][1,4]thiazine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like triethylamine or sodium hydride .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[4,5-b][1,4]thiazine derivatives.
Substitution: Formation of substituted thiazolo[4,5-b][1,4]thiazine derivatives.
Scientific Research Applications
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one varies depending on its application:
Antimicrobial Activity: The compound may inhibit bacterial and fungal growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Electronic Properties: The rigid planar structure of the compound allows for efficient π-π stacking, making it suitable for use in organic electronics.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound with a single thiazole ring.
Thiazine: Contains a six-membered ring with sulfur and nitrogen atoms.
Thiazolo[5,4-d]thiazole: Another fused ring system with similar electronic properties.
Uniqueness
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C5H4N2OS2 |
---|---|
Molecular Weight |
172.2 g/mol |
IUPAC Name |
7H-[1,3]thiazolo[4,5-b][1,4]thiazin-6-one |
InChI |
InChI=1S/C5H4N2OS2/c8-3-1-9-4-5(7-3)10-2-6-4/h2H,1H2,(H,7,8) |
InChI Key |
IJITVVBSNKSKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)N=CS2 |
Origin of Product |
United States |
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